(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester
Overview
Description
“(S)-Methyl 4-oxopiperidine-2-carboxylate” is a chemical compound. It is also known as "Ethyl (S)-(-)-1-Boc-4-oxopiperidine-2-carboxylate" . It participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane which finds application in the synthesis of 2, 2, 2-trichloromethylcarbinols .
Synthesis Analysis
The synthesis of “(S)-Methyl 4-oxopiperidine-2-carboxylate” involves the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This process is used in the synthesis of 2, 2, 2-trichloromethylcarbinols .Molecular Structure Analysis
The molecular formula of “(S)-Methyl 4-oxopiperidine-2-carboxylate” is C13H21NO5 . The InChI Key is YAVQLRUBKDCOCI-UHFFFAOYNA-N . The SMILES string is CCOC(=O)C1CC(=O)CCN1C(=O)OC©©C .Chemical Reactions Analysis
“(S)-Methyl 4-oxopiperidine-2-carboxylate” participates in the one-pot in situ formation and reaction of trimethyl (trichloromethyl) silane . This reaction is used in the synthesis of 2, 2, 2-trichloromethylcarbinols .Physical and Chemical Properties Analysis
The physical and chemical properties of “(S)-Methyl 4-oxopiperidine-2-carboxylate” include a molecular weight of 271.31 g/mol . The compound appears as a pale yellow liquid .Safety and Hazards
Mechanism of Action
- The primary target of (S)-Methyl 4-oxopiperidine-2-carboxylate is not well-documented in the available literature. However, it’s essential to note that this compound contains a Boc (tert-butoxycarbonyl) protecting group, which suggests its involvement in peptide synthesis or other related processes .
Target of Action
Biochemical Analysis
Biochemical Properties
(S)-Methyl 4-oxopiperidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals . The nature of these interactions often involves the formation of covalent bonds, which can alter the activity of the enzymes and proteins involved.
Cellular Effects
The effects of (S)-Methyl 4-oxopiperidine-2-carboxylate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, (S)-Methyl 4-oxopiperidine-2-carboxylate exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit enzymes involved in the breakdown of certain metabolites, thereby increasing their levels within the cell . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-Methyl 4-oxopiperidine-2-carboxylate can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to light or heat . Long-term studies have shown that its effects on cellular function can vary, with some effects becoming more pronounced over time. For instance, prolonged exposure to the compound can lead to significant changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of (S)-Methyl 4-oxopiperidine-2-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can induce significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at very high doses, including cellular toxicity and disruption of normal cellular processes.
Metabolic Pathways
(S)-Methyl 4-oxopiperidine-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it can be metabolized by enzymes involved in the synthesis and breakdown of heterocyclic compounds . These interactions can affect metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, (S)-Methyl 4-oxopiperidine-2-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and then distributed to various organelles where it exerts its effects.
Subcellular Localization
The subcellular localization of (S)-Methyl 4-oxopiperidine-2-carboxylate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and metabolism.
Properties
IUPAC Name |
methyl (2S)-4-oxopiperidine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTRXSXNELSCPP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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